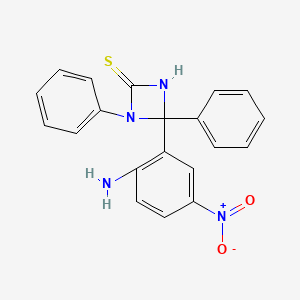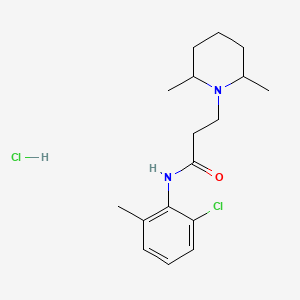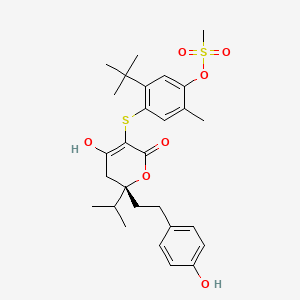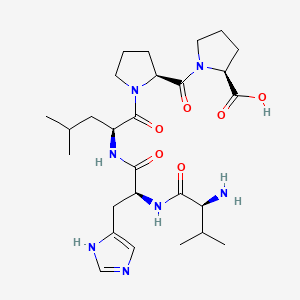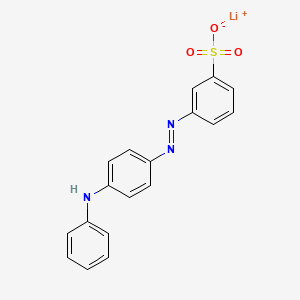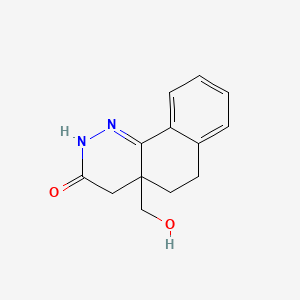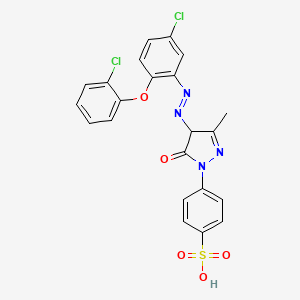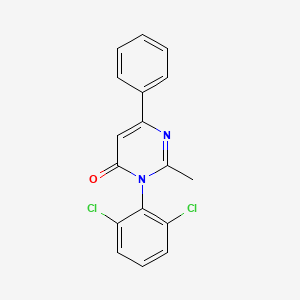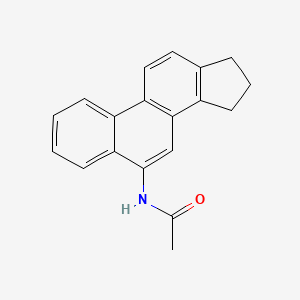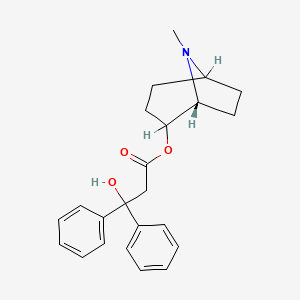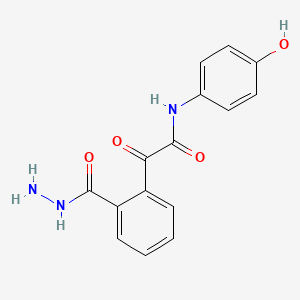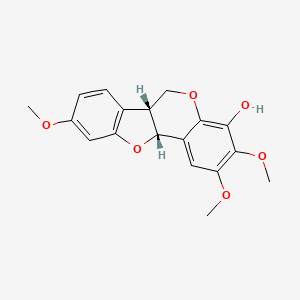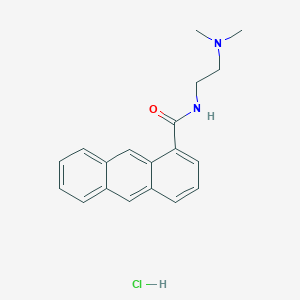
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride typically involves the reaction of 1-anthracenecarboxylic acid with 2-dimethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound, often with hydrogenated functional groups.
Substitution: Substituted anthracene derivatives with various functional groups replacing the dimethylaminoethyl group.
Scientific Research Applications
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe due to its anthracene moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA due to its planar anthracene structure, affecting DNA replication and transcription. Additionally, the dimethylaminoethyl group can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 1-Chloro-2-dimethylaminoethane hydrochloride
Uniqueness
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is unique due to its combination of an anthracene moiety with a dimethylaminoethyl group. This structure imparts both fluorescent properties and the ability to interact with biological molecules, making it valuable in both research and industrial applications.
Properties
CAS No. |
112022-20-5 |
|---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]anthracene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-21(2)11-10-20-19(22)17-9-5-8-16-12-14-6-3-4-7-15(14)13-18(16)17;/h3-9,12-13H,10-11H2,1-2H3,(H,20,22);1H |
InChI Key |
QWNWUICYMHSPAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


